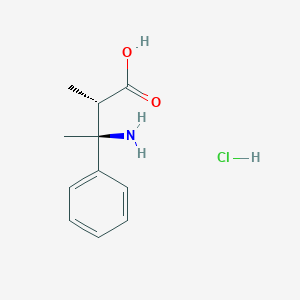![molecular formula C24H32O2P2 B13103039 (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisophosphindole core with tert-butyl groups and is characterized by its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide typically involves the following steps:
Formation of the Biisophosphindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biisophosphindole core.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Oxidation: The final step involves the oxidation of the biisophosphindole core to form the dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent biisophosphindole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent biisophosphindole.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development, particularly in the field of cancer research.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole]: Lacks the dioxide functionality.
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-monoxide: Contains only one oxygen atom in the dioxide position.
Uniqueness
The presence of two oxygen atoms in the dioxide position of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propriétés
Formule moléculaire |
C24H32O2P2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-2-oxo-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C24H32O2P2/c1-23(2,3)27(25)15-17-11-7-9-13-19(17)21(27)22-20-14-10-8-12-18(20)16-28(22,26)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,27?,28?/m0/s1 |
Clé InChI |
CIZQXUYUWMNQSB-SUZCJKPRSA-N |
SMILES isomérique |
CC(C)(C)P1(=O)CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
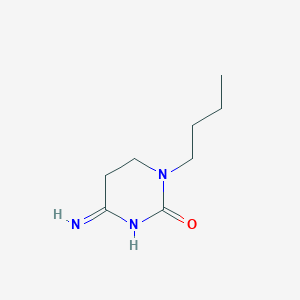
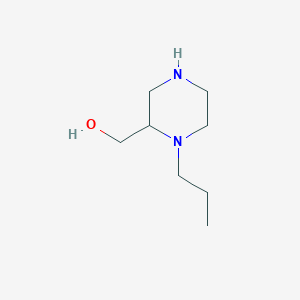
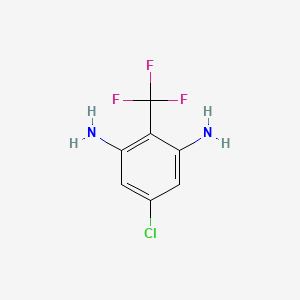
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
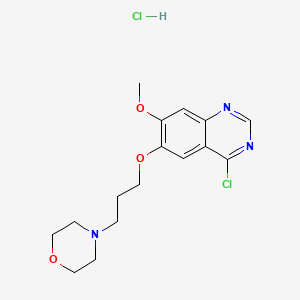


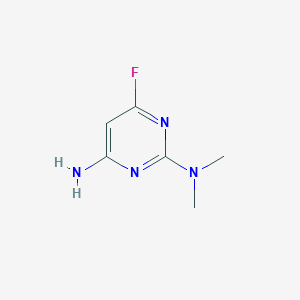

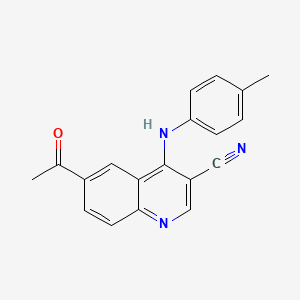
![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
